molecular formula C12H18ClNS B1456350 4-[(Phenylsulfanyl)methyl]piperidine hydrochloride CAS No. 875282-60-3

4-[(Phenylsulfanyl)methyl]piperidine hydrochloride

Cat. No.: B1456350
CAS No.: 875282-60-3
M. Wt: 243.8 g/mol
InChI Key: XZGLJQNFFQYLES-UHFFFAOYSA-N
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Description

4-[(Phenylsulfanyl)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C12H18ClNS It is a piperidine derivative, characterized by the presence of a phenylsulfanyl group attached to the piperidine ring

Biochemical Analysis

Biochemical Properties

4-[(Phenylsulfanyl)methyl]piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions can lead to either inhibition or activation of the enzymes, affecting the metabolic pathways of other compounds .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and function. Additionally, it has been shown to affect the signaling pathways related to cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular processes. For instance, its interaction with cytochrome P450 enzymes can lead to altered drug metabolism and changes in the expression of genes involved in detoxification .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses can result in toxic or adverse effects, including cellular damage and altered metabolic pathways .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, its interaction with cytochrome P450 enzymes affects the metabolic flux and levels of metabolites. These interactions can lead to changes in the overall metabolic profile of cells, influencing cellular function and health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. It is transported by specific transporters and binding proteins, which influence its localization and accumulation. These interactions can affect the compound’s efficacy and toxicity, as well as its overall impact on cellular function .

Subcellular Localization

This compound is localized to specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, where it exerts its effects. For example, its localization to the mitochondria can affect cellular energy metabolism and oxidative stress response .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Phenylsulfanyl)methyl]piperidine hydrochloride typically involves the reaction of piperidine with a phenylsulfanyl methylating agent. One common method includes the use of palladium and rhodium hydrogenation, which combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes using palladium or rhodium catalysts. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions

4-[(Phenylsulfanyl)methyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the phenylsulfanyl group.

    Substitution: The piperidine ring can undergo substitution reactions, where the phenylsulfanyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(Phenylsulfanyl)methyl]piperidine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple cyclic amine with a similar ring structure but lacking the phenylsulfanyl group.

    Phenylpiperidine: Contains a phenyl group attached directly to the piperidine ring.

    Sulfanylpiperidine: Features a sulfanyl group attached to the piperidine ring.

Uniqueness

4-[(Phenylsulfanyl)methyl]piperidine hydrochloride is unique due to the presence of both the phenylsulfanyl group and the piperidine ring. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-(phenylsulfanylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NS.ClH/c1-2-4-12(5-3-1)14-10-11-6-8-13-9-7-11;/h1-5,11,13H,6-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGLJQNFFQYLES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CSC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.